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Compound of Interest

Compound Name: Ethyl pentadecanoate

Cat. No.: B153911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR)

and mass spectrometry (MS) data for ethyl pentadecanoate. The information is presented to

be a valuable resource for researchers and professionals involved in the identification,

characterization, and quality control of this long-chain fatty acid ester.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and

Mass Spectrometry of ethyl pentadecanoate.

Table 1: ¹H NMR Spectral Data for Ethyl Pentadecanoate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.12 Quartet 2H -O-CH₂-CH₃

~2.28 Triplet 2H -CH₂-COO-

~1.63 Quintet 2H -CH₂-CH₂-COO-

~1.25 Multiplet 22H -(CH₂)₁₁-

~1.25 Triplet 3H -O-CH₂-CH₃

~0.88 Triplet 3H CH₃-(CH₂)₁₂-

Table 2: ¹³C NMR Spectral Data for Ethyl Pentadecanoate

Chemical Shift (δ) ppm Assignment

~173.9 C=O

~60.1 -O-CH₂-CH₃

~34.4 -CH₂-COO-

~31.9 -(CH₂)n-

~29.7 -(CH₂)n-

~29.6 -(CH₂)n-

~29.4 -(CH₂)n-

~29.3 -(CH₂)n-

~29.1 -(CH₂)n-

~25.0 -CH₂-CH₂-COO-

~22.7 CH₃-CH₂-

~14.3 -O-CH₂-CH₃

~14.1 CH₃-
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Table 3: Mass Spectrometry Data for Ethyl Pentadecanoate (Electron Ionization)

m/z Relative Intensity (%) Putative Fragment

270 Low [M]⁺ (Molecular Ion)

225 Moderate [M - OCH₂CH₃]⁺

157 High [CH₃(CH₂)₁₀CO]⁺

101 High
[CH₂=C(OH)OCH₂CH₃]⁺

(McLafferty Rearrangement)

88 Very High [CH₃CH₂OC(OH)=CH₂]⁺

73 Moderate [COOCH₂CH₃]⁺

57 High [C₄H₉]⁺

43 High [C₃H₇]⁺

29 Moderate [CH₃CH₂]⁺

Experimental Protocols
The following are detailed methodologies that are typically employed for the acquisition of NMR

and MS data for long-chain fatty acid esters like ethyl pentadecanoate.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of ethyl pentadecanoate is dissolved in about

0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), within a 5 mm NMR

tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift

referencing (0 ppm).

¹H NMR Spectroscopy:

Instrument: A high-field NMR spectrometer, such as a Bruker Avance III 400 MHz or a

Varian A-60D, is used for data acquisition.[1]

Acquisition Parameters:
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Pulse Sequence: A standard single-pulse sequence is typically used.

Number of Scans: 16 to 64 scans are generally sufficient to obtain a good signal-to-

noise ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

Spectral Width: A spectral width of approximately 10-12 ppm is set.

Temperature: The experiment is usually conducted at room temperature (298 K).

Data Processing: The acquired Free Induction Decay (FID) is processed with an

exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform.

Phase and baseline corrections are applied to the resulting spectrum.

¹³C NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 100 MHz for carbon) is used.

Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify

the spectrum and enhance the signal-to-noise ratio.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required

due to the low natural abundance of the ¹³C isotope.

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is used to ensure

quantitative accuracy, especially for quaternary carbons.

Spectral Width: A spectral width of about 200-220 ppm is used to cover the entire range

of carbon chemical shifts.

Temperature: The experiment is performed at room temperature (298 K).

Data Processing: Similar to ¹H NMR, the FID is processed with an exponential

multiplication and Fourier transformed, followed by phase and baseline corrections.
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2.2. Mass Spectrometry (MS)

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is the

standard for analyzing volatile and semi-volatile compounds like ethyl pentadecanoate.[1]

Gas Chromatography (GC) Method:

Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d.,

0.25 µm film thickness), is commonly used.

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of around 1

mL/min.

Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile solvent

(e.g., hexane or dichloromethane) is injected in split or splitless mode.

Oven Temperature Program: A temperature gradient is employed to ensure good

separation. A typical program might start at a lower temperature (e.g., 100°C), hold for a

few minutes, and then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-

20°C/min.

Mass Spectrometry (MS) Method:

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is used to generate

fragments.

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-

500 amu to detect the molecular ion and significant fragments.

Ion Source Temperature: The ion source is typically maintained at a temperature of around

230°C.

Interface Temperature: The GC-MS interface temperature is set to be similar to the final

GC oven temperature (e.g., 280°C) to prevent condensation of the analyte.
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Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of ethyl
pentadecanoate, from sample preparation to data interpretation.
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Caption: Workflow for the spectral analysis of ethyl pentadecanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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